2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(4-methylphenyl)-1-benzofuran-5-sulfonamide
Description
This compound belongs to the benzofuran sulfonamide class, characterized by a benzofuran core fused with a sulfonamide group and substituted with a 1,2,4-oxadiazole ring bearing a 4-ethoxyphenyl moiety. Benzofuran derivatives are pharmacologically significant, with documented roles as antimicrobial, anti-inflammatory, and anticancer agents . The ethoxy group may improve lipophilicity, influencing membrane permeability, while the sulfonamide moiety could enhance solubility and hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(4-methylphenyl)-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5S/c1-4-32-20-11-7-18(8-12-20)25-27-26(34-28-25)24-17(3)22-15-21(13-14-23(22)33-24)35(30,31)29-19-9-5-16(2)6-10-19/h5-15,29H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAFKIAPFANYIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C4=C(O3)C=CC(=C4)S(=O)(=O)NC5=CC=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Implications
- The target compound’s oxadiazole ring enhances π-π stacking interactions with biological targets, as observed in crystallographic studies of related benzofuran derivatives .
- The 4-ethoxyphenyl group may confer better metabolic stability compared to halogenated analogues, which are prone to oxidative dehalogenation .
- Sulfonamide-containing compounds generally exhibit superior solubility and target engagement over methylsulfanyl or acetamide derivatives, aligning with pharmacokinetic trends in sulfonamide drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
